1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that integrates multiple functional groups, including benzoxazole, coumarin, and triazole moieties.
Preparation Methods
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide involves several steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by reacting 4-chloroaniline with salicylic acid under acidic conditions to form 2-(4-chlorophenyl)benzoxazole.
Coumarin Synthesis: The coumarin moiety is typically synthesized via the Pechmann condensation, which involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid.
Triazole Formation:
Final Coupling: The final step involves coupling the benzoxazole, coumarin, and triazole moieties under appropriate conditions to form the target compound.
Chemical Reactions Analysis
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions:
Scientific Research Applications
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits significant antimicrobial, antioxidant, and anticancer activities, making it a potential candidate for drug development
Biological Studies: It is used in biological studies to understand its interaction with various enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with similar compounds such as:
Thiazole Derivatives: These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties.
Coumarin Derivatives: Similar to the target compound, coumarin derivatives are known for their antioxidant and antimicrobial activities.
Triazole Derivatives: These compounds are widely studied for their pharmacological potentials, including antifungal and anticancer activities.
Properties
Molecular Formula |
C26H16ClN5O4 |
---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxochromen-7-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C26H16ClN5O4/c1-14-24(26(34)28-18-8-4-15-5-11-23(33)35-22(15)12-18)29-31-32(14)19-9-10-21-20(13-19)25(36-30-21)16-2-6-17(27)7-3-16/h2-13H,1H3,(H,28,34) |
InChI Key |
LZSFZQKPGGPKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC6=C(C=C5)C=CC(=O)O6 |
Origin of Product |
United States |
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